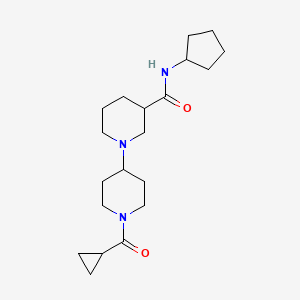![molecular formula C13H15NOS3 B6084653 3-isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6084653.png)
3-isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "Methylthiouracil" or "MTU" and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
MTU exerts its effects through various mechanisms, including the inhibition of protein synthesis, the modulation of immune function, and the regulation of thyroid function. MTU has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis. This inhibition leads to a decrease in the production of various proteins, including those involved in tumor growth. MTU has also been shown to modulate the immune system by regulating the activity of T cells and other immune cells. Finally, MTU has been shown to regulate thyroid function by inhibiting the production of thyroid hormones.
Biochemical and Physiological Effects:
MTU has been shown to have various biochemical and physiological effects, including the inhibition of protein synthesis, the modulation of immune function, and the regulation of thyroid function. MTU has also been shown to have antioxidant properties, which may contribute to its anti-tumor effects. Additionally, MTU has been shown to have anti-inflammatory properties, which may contribute to its immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
MTU has several advantages for lab experiments, including its relatively low cost and its ability to be synthesized easily. However, MTU also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions. Additionally, MTU may have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on MTU, including the development of more efficient synthesis methods, the identification of more specific targets for its therapeutic effects, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-tumor and immunomodulatory effects of MTU. Finally, more studies are needed to evaluate the safety and efficacy of MTU in clinical settings.
Synthesemethoden
MTU can be synthesized through a variety of methods, including the reaction of 2-amino-3-isobutylthiazolidine-4-one with 3-methyl-2-thiophenecarboxaldehyde in the presence of a catalyst. Other methods involve the reaction of 2-amino-3-isobutylthiazolidine-4-one with various aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
MTU has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, immunology, and endocrinology. In cancer research, MTU has been shown to have anti-tumor properties and has been studied as a potential treatment for various types of cancer. In immunology, MTU has been studied for its ability to modulate the immune system and has been used in the treatment of autoimmune diseases such as rheumatoid arthritis. In endocrinology, MTU has been studied for its ability to regulate thyroid function and has been used in the treatment of hyperthyroidism.
Eigenschaften
IUPAC Name |
(5Z)-3-(2-methylpropyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS3/c1-8(2)7-14-12(15)11(18-13(14)16)6-10-9(3)4-5-17-10/h4-6,8H,7H2,1-3H3/b11-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRCUUUXDNXOPH-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinol](/img/structure/B6084575.png)
![[3-(2,4-difluorobenzyl)-1-(5-isoquinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6084584.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B6084597.png)
![4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-1-methyl-2-phenylpiperazine](/img/structure/B6084598.png)

![N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B6084618.png)
![ethyl (1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6084622.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6084634.png)
![4-(2-fluorobenzyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6084640.png)
![ethyl 3-benzyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6084648.png)
![1-(4-ethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6084658.png)
![ethyl 2-[(3-chloro-4-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6084660.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6084668.png)
![N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6084676.png)